2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c1-11-2-3-14(24-11)25(20,21)19-7-4-12(5-8-19)15-17-18-16(22-15)13-6-9-23-10-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRINQUJMDGSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties as reported in various studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 395.5 g/mol
- CAS Number : 1448063-01-1
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the effectiveness of various oxadiazole derivatives against Mycobacterium bovis BCG, demonstrating their potential as antitubercular agents. The binding affinity of these compounds to the active site of the mycobacterial enoyl reductase (InhA) enzyme was notably strong, indicating a mechanism that disrupts mycolic acid synthesis, leading to cell lysis .
| Compound | Activity | IC50 Value (μg/mL) |
|---|---|---|
| 5c | Antimicrobial | 110 |
| 5d | Antimicrobial | 110 |
| 5e | Antimicrobial | 111 |
| Diclofenac | Anti-inflammatory | 157 |
Anti-inflammatory Activity
The compound also demonstrates promising anti-inflammatory effects. In vitro studies have indicated that several oxadiazole derivatives possess anti-inflammatory activity superior to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds such as 5c and 5d showed excellent anti-inflammatory properties with IC50 values significantly lower than that of diclofenac .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A review highlighted that these compounds could inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC. Molecular docking studies suggest that modifications to the oxadiazole scaffold can enhance binding affinity and specificity towards cancer targets .
Case Studies
- Dhumal et al. (2016) : This study focused on synthesizing a series of oxadiazole derivatives and evaluating their biological activities. The authors found that certain compounds exhibited strong antibacterial and antitubercular activities.
- Desai et al. (2018) : This research explored the anticancer effects of pyridine-based oxadiazole scaffolds. The findings indicated that these compounds effectively inhibited cancer cell growth through various mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structural analogs differ primarily in sulfonyl and aryl/heteroaryl substituents, which critically influence bioactivity. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., -SO₂-, -Cl) enhance antibacterial activity by stabilizing the oxadiazole ring and improving target binding .
- Alkylthio chains in analogs (e.g., butan-1-ylthio) improve solubility but may reduce membrane permeability compared to aromatic substituents .
Antibacterial Efficacy
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole : Demonstrated 85% disease control in rice bacterial leaf blight, outperforming bismerthiazol (72%) and thiodiazole copper (65%) in greenhouse trials .
- 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-alkylthio derivatives: Showed broad-spectrum activity with MIC values of 8–16 µg/mL against P. aeruginosa .
- Target Compound : While direct data is unavailable, its dual thiophene groups suggest enhanced activity against xanthomonads (e.g., Xanthomonas oryzae) based on structural similarities to compounds in .
Enzyme Induction in Plants
Q & A
Q. What are the established synthetic pathways for this compound, and how can its purity be optimized?
The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, thiol intermediates (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) can react with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid to yield target derivatives . Optimizing purity requires chromatographic purification (e.g., column chromatography) and recrystallization using solvents like DMSO/water mixtures. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be systematically varied to enhance yield and selectivity .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., sulfonyl, oxadiazole rings).
- NMR (¹H and ¹³C) to verify proton environments and carbon frameworks.
- Elemental analysis to validate empirical formulas.
- HPLC or TLC for assessing purity and reaction progress . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural elucidation .
Q. What are the compound’s key structural features influencing reactivity?
The sulfonyl-piperidine moiety enhances solubility and hydrogen-bonding potential, while the 1,3,4-oxadiazole ring contributes to π-π stacking and electron-withdrawing effects. The thiophene substituents may modulate electronic properties and steric interactions, as seen in analogous oxadiazole-thiophene derivatives .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Cross-validation is essential. For instance, if NMR suggests a planar oxadiazole ring but crystallography reveals slight distortion, computational methods (e.g., DFT) can assess energy barriers for conformational changes. Refinement protocols in SHELXL should be adjusted to account for disorder or thermal motion . Discrepancies in hydrogen bonding patterns may require revisiting solvent effects during crystallization .
Q. What computational strategies predict bioactivity and binding modes?
- Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins, leveraging crystal structures from databases like PDB.
- DFT calculations analyze frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and reactivity.
- MD simulations assess stability of ligand-protein complexes over time . For example, docking studies on similar oxadiazole derivatives revealed binding to enzyme active sites via sulfonyl and thiophene groups .
Q. How can reaction conditions be optimized for scalable synthesis?
Systematic screening of solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-toluenesulfonic acid), and temperatures is critical. For instance, highlights POCl3 as a catalyst for thiadiazole formation at 90°C. Microwave-assisted synthesis may reduce reaction times for cyclization steps .
Q. What quantum chemical methods elucidate electronic properties?
- DFT (B3LYP/6-311++G(d,p)) calculates electrostatic potential maps to identify nucleophilic/electrophilic sites.
- NBO analysis quantifies hyperconjugative interactions affecting stability.
- TD-DFT predicts UV-Vis absorption spectra for comparison with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
